molecular formula C8H9ClN2O B590659 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride CAS No. 136283-92-6

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride

Cat. No.: B590659
CAS No.: 136283-92-6
M. Wt: 184.623
InChI Key: VLNJTKBTGMOMSU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is to start with 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then treated with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid+SOCl23-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl\text{3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid+SOCl2​→3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acid: Formed by hydrolysis.

    Alcohol: Formed by reduction.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used as an intermediate for the preparation of various pyrazole derivatives. Its reactivity makes it a valuable building block for constructing complex molecules.

Biology and Medicine: This compound and its derivatives have potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore the therapeutic potential of compounds derived from this compound.

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.

Comparison with Similar Compounds

    3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: The precursor to the carbonyl chloride derivative.

    3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl bromide: A similar compound with a bromine atom instead of chlorine.

    1-Methyl-1H-pyrazole-5-carbonyl chloride: Lacks the cyclopropyl group, offering different reactivity and properties.

Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the cyclopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can enhance the biological activity and stability of the compounds derived from it.

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H10ClN3OC_8H_10ClN_3O. The compound features a cyclopropyl group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.

Synthesis:
The synthesis typically involves the chlorination of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions:

3 Cyclopropyl 1 methyl 1H pyrazole 5 carboxylic acid+SOCl23 Cyclopropyl 1 methyl 1H pyrazole 5 carbonyl chloride+SO2+HCl\text{3 Cyclopropyl 1 methyl 1H pyrazole 5 carboxylic acid}+\text{SOCl}_2\rightarrow \text{3 Cyclopropyl 1 methyl 1H pyrazole 5 carbonyl chloride}+\text{SO}_2+\text{HCl}

This method is efficient for producing the carbonyl chloride derivative, which serves as an intermediate in the synthesis of various pyrazole derivatives.

Biological Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anti-inflammatory Properties:
Studies suggest that compounds derived from this pyrazole exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives have shown significant inhibition of COX-2 activity, which is crucial in inflammatory pathways.

2. Antimicrobial Activity:
Research has demonstrated that pyrazole derivatives can possess antimicrobial properties against various bacterial strains. In vitro studies indicate that this compound and its derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

3. Antitumor Effects:
Some studies have explored the potential antitumor activity of pyrazole derivatives. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study 1: Anti-inflammatory Activity

A study conducted by Zhang et al. (2022) evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of pyrazoles, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antimicrobial properties .

Case Study 3: Antitumor Activity

A study by Li et al. (2023) investigated the effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, with an IC50 value of 15 µM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Enzyme Inhibition: The carbonyl chloride group enhances nucleophilic attack by amino acids in active sites of enzymes, leading to inhibition.

Receptor Binding: Derivatives may bind to various receptors involved in inflammation and cancer progression, modulating their activity.

Comparative Analysis

Compound NameBiological ActivityMechanism
3-Cyclopropyl-1-methyl-1H-pyrazole Anti-inflammatory, AntimicrobialCOX inhibition
3-Cyclopropyl-1-methyl-5-carboxylic acid Moderate antimicrobialCell wall synthesis disruption
Analog A AntitumorApoptosis induction

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNJTKBTGMOMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664686
Record name 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136283-92-6
Record name 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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